
Pde10-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pde10-IN-1, also known as SEP-0372814, is a compound used primarily for research purposes. It is an inhibitor of phosphodiesterase 10 (PDE10), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10 is predominantly expressed in the brain, particularly in the striatum, and is involved in various neurological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pde10-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and identity of the compound throughout the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pde10-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity. Substitution reactions can yield a variety of analogs with different functional groups, potentially enhancing or modifying the compound’s properties .
Aplicaciones Científicas De Investigación
Neuropsychiatric Disorders
Pde10-IN-1 has shown promise in the treatment of neuropsychiatric disorders such as schizophrenia and Tourette syndrome. Research indicates that selective PDE10A inhibitors can alleviate psychotic symptoms by modulating dopaminergic signaling pathways. For instance, clinical trials involving PF-02545920, another PDE10A inhibitor, demonstrated significant occupancy of PDE10A in the brain and improved clinical outcomes for patients with schizophrenia.
Cardiovascular Applications
Recent studies have identified a novel role for PDE10A in cardiac remodeling and heart failure. Inhibition of PDE10A using this compound has been shown to attenuate pathological hypertrophy induced by factors such as Angiotensin II. In vitro studies revealed that this compound treatment elevated cAMP and cGMP levels, leading to reduced cardiac fibrosis and dysfunction in animal models .
Cancer Treatment
PDE10A is overexpressed in several cancers, including ovarian and lung cancers. Research indicates that this compound can inhibit cancer cell proliferation by modulating cGMP/PKG signaling pathways. Studies have shown that high concentrations of PDE10 inhibitors effectively suppress tumor growth in vitro, highlighting their potential as targeted therapies against specific cancer types .
Case Studies
Mecanismo De Acción
Pde10-IN-1 exerts its effects by inhibiting the activity of PDE10, an enzyme responsible for the hydrolysis of cAMP and cGMP. By inhibiting PDE10, this compound increases the intracellular levels of these cyclic nucleotides, leading to the activation of downstream signaling pathways. In the brain, this results in the modulation of dopaminergic and glutamatergic neurotransmission, which is associated with the compound’s potential therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
Pde10-IN-1 is compared with other PDE10 inhibitors, such as papaverine and quinazoline-based derivatives. While all these compounds share the ability to inhibit PDE10, this compound is unique in its specific binding affinity and selectivity for PDE10. This makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing new therapeutic agents .
List of Similar Compounds
Papaverine: A well-known PDE10 inhibitor with additional vasodilatory properties.
Quinazoline-based derivatives: A series of compounds designed to inhibit PDE10 and possess antioxidant activities.
Actividad Biológica
Pde10-IN-1 is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that hydrolyzes cyclic nucleotides such as cAMP and cGMP. This compound has garnered attention due to its potential therapeutic applications in various neurological and oncological conditions. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
PDE10A plays a crucial role in the regulation of intracellular levels of cAMP and cGMP, which are important for numerous cellular functions, including neurotransmission and cell growth. Inhibition of PDE10A by this compound leads to increased levels of these cyclic nucleotides, thereby enhancing signaling pathways that are often disrupted in diseases such as schizophrenia and cancer.
Biological Activity in Neurological Disorders
Research indicates that PDE10A is highly expressed in the striatum and is involved in dopaminergic signaling. In a study assessing the effects of PDE10A inhibition on cognitive functions, it was found that this compound significantly improved behavioral markers in animal models of schizophrenia. The compound enhanced D1 receptor signaling, which is crucial for reward processing and cognitive flexibility .
Case Study: Schizophrenia
In a proof-of-mechanism study involving patients with schizophrenia, the PDE10 inhibitor RG7203 (a related compound) was shown to enhance imaging and behavioral markers associated with reward functions . This suggests that this compound may similarly augment dopaminergic signaling, potentially offering a new avenue for treatment in schizophrenia.
Biological Activity in Cancer
PDE10A has been implicated in tumor growth, particularly in non-small cell lung cancer (NSCLC). Studies demonstrate that this compound can inhibit the proliferation of lung tumor cells by elevating intracellular cGMP levels, which activates cGMP-dependent protein kinase (PKG). This activation leads to reduced levels of oncogenic proteins such as β-catenin and cyclin D1, promoting apoptosis in cancer cells .
Data Table: Effects of this compound on Lung Tumor Cells
Compound | IC50 (µmol/L) | Effect on cGMP Levels | Effect on Tumor Growth |
---|---|---|---|
This compound | 0.32 - 1.69 | Increased | Significant inhibition |
PQ10 | 0.098 | Increased | Significant inhibition |
Comparative Analysis with Other PDE Inhibitors
PDE inhibitors often exhibit varying selectivity and potency. For instance, while this compound shows high selectivity for PDE10A with low IC50 values compared to other PDEs, compounds like sildenafil (a PDE5 inhibitor) demonstrate significantly higher IC50 values against non-PDE10A targets .
Propiedades
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.